molecular formula C18H15ClN2O5S B2929121 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate CAS No. 896309-49-2

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate

Cat. No. B2929121
CAS RN: 896309-49-2
M. Wt: 406.84
InChI Key: JQPBTLJHHJZKCQ-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C18H15ClN2O5S and its molecular weight is 406.84. The purity is usually 95%.
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Scientific Research Applications

Transformations of Heterocyclic Compounds

  • Research by Kolar, Tiŝler, and Pizzioli (1996) on transformations of the pyrido[1,2-a]pyrazine ring system into various heterocyclic compounds highlights the versatility of such frameworks for synthesizing imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These transformations underscore the potential for creating diverse molecular architectures from pyran-based compounds (Kolar et al., 1996).

Antioxidant and Antimicrobial Activities

  • Bassyouni et al. (2012) synthesized a series of compounds including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, exploring their antioxidant and antimicrobial activities. This study demonstrates the potential biomedical applications of heterocyclic compounds through structure-activity relationship analysis and molecular docking (Bassyouni et al., 2012).

Green Synthesis Approaches

  • Moosavi-Zare et al. (2013) reported the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the green synthesis of pyrazole derivatives. This approach highlights environmentally friendly methods for synthesizing complex heterocyclic compounds, potentially applicable to the synthesis of related pyran-based molecules (Moosavi‐Zare et al., 2013).

Biological Evaluation of Heterocyclic Compounds

  • Juber, Hamed, and Khalil (2020) conducted a study on the design, synthesis, and biological evaluation of 6-methoxy-2-aminobenzothiazole derivatives against bacterial strains. This research provides insights into the antimicrobial potential of heterocyclic compounds, offering a foundation for future studies on similar pyran-based chemicals (Juber et al., 2020).

Oxidation Reactions for Derivative Formation

  • Zhang and Magnusson (1996) explored DDQ-mediated oxidation of protected saccharides, leading to the formation of derivatives with unprotected hydroxyl groups. Such methodologies could be relevant for functionalizing pyran-based compounds, enhancing their utility in scientific research (Zhang & Magnusson, 1996).

properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5S/c1-21-6-5-20-18(21)27-10-12-8-14(22)16(9-25-12)26-17(23)13-7-11(19)3-4-15(13)24-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPBTLJHHJZKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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